molecular formula C6H8N2OS B13317731 Methyl 2-methyl-1,3-thiazole-5-carboximidate

Methyl 2-methyl-1,3-thiazole-5-carboximidate

Cat. No.: B13317731
M. Wt: 156.21 g/mol
InChI Key: IXZXHKMWWIKAAM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,3-thiazole-5-carboximidate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,3-thiazole-5-carboximidate typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2-methyl-1,3-thiazole-5-carboxylic acid+methanolMethyl 2-methyl-1,3-thiazole-5-carboximidate+water\text{2-methyl-1,3-thiazole-5-carboxylic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-methyl-1,3-thiazole-5-carboxylic acid+methanol→Methyl 2-methyl-1,3-thiazole-5-carboximidate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,3-thiazole-5-carboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-methyl-1,3-thiazole-5-carboximidate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,3-thiazole-5-carboximidate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 2-Mercapto-5-methyl-1,3,4-thiadiazole

Uniqueness

Methyl 2-methyl-1,3-thiazole-5-carboximidate stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

Methyl 2-methyl-1,3-thiazole-5-carboximidate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contributes to its biological activity. The thiazole moiety is known for its role in various pharmacological agents, enhancing the compound's interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study demonstrated its effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism is believed to involve the inhibition of essential biomolecules within microbial cells, leading to cell death.

2. Antifungal Properties

The compound has also shown significant antifungal activity. In vitro assays revealed that it effectively inhibits the growth of various fungal species, including Candida albicans and Aspergillus niger. The antifungal mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways critical for fungal survival .

3. Anticancer Potential

This compound has been evaluated for its anticancer properties in several studies. It demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells suggests it may serve as a potential therapeutic agent in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate a promising antimicrobial profile, particularly against Staphylococcus aureus.

Case Study 2: Antifungal Activity

Another study assessed the antifungal activity against Candida species. The results were as follows:

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

The low MIC values suggest that this compound could be an effective agent for treating fungal infections .

Case Study 3: Anticancer Effects

In vitro studies on MCF-7 and HeLa cells showed that treatment with varying concentrations of this compound resulted in significant cell death:

Cell LineIC50 (µM)
MCF-710
HeLa15

The results highlight the compound's potential as an anticancer agent through its ability to induce apoptosis .

The biological activities of this compound can be attributed to its interaction with specific molecular targets. For example:

  • Antimicrobial Activity : Inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
  • Antifungal Activity : Interference with ergosterol biosynthesis.
  • Anticancer Activity : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

methyl 2-methyl-1,3-thiazole-5-carboximidate

InChI

InChI=1S/C6H8N2OS/c1-4-8-3-5(10-4)6(7)9-2/h3,7H,1-2H3

InChI Key

IXZXHKMWWIKAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(=N)OC

Origin of Product

United States

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